Allylcyclohexylamine
Overview
Description
Allylcyclohexylamine is a chemical compound that has been studied for various applications, including its use in the synthesis of natural products and as a functional group in polymer chemistry. It is a versatile building block that can be used to create a range of complex molecules with potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of allylcyclohexylamine derivatives has been explored in several studies. For instance, a novel allylcyclohexylamine functionalized siloxane was synthesized for use in pervaporation membranes, which showed promise for the enrichment of 1,3-propanediol from aqueous solutions . Another study reported the synthesis of (1-allylcyclohexa-2,5-dienyl)arenes, which are valuable for the construction of various natural products, through a palladium-mediated arylation-allylation sequence . Additionally, the synthesis of allylic amine building blocks was achieved through hydrozirconation of alkynes followed by transmetalation to dimethylzinc and addition to imines .
Molecular Structure Analysis
The molecular structure of allylcyclohexylamine derivatives can be complex, with the potential for various functional groups and stereochemistry. For example, the reaction of 2-allylcyclohexylamines with NIS led to cyclization and the formation of decahydroquinolines, which could further transform into octahydroindoles depending on the treatment conditions . The structural diversity of these compounds is significant for their potential applications in synthetic chemistry.
Chemical Reactions Analysis
Allylcyclohexylamine and its derivatives participate in a variety of chemical reactions. The reaction of allylcarbinylamine with nitrous acid, for example, resulted in the formation of cyclopropylcarbinol and cyclobutanol, with evidence of isotope-position rearrangement . In another study, cyclohexylamine reacted with different aldehydes to produce distinct products depending on the substituents present, demonstrating the influence of molecular structure on chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of allylcyclohexylamine derivatives are influenced by their molecular structure. The thermal decomposition of N-allylcyclohexylamine in the gas phase was studied, revealing specific rate constants and activation parameters consistent with a concerted mechanism involving a cyclic six-centre-transition state . Furthermore, cyclohexylamine was found to be an effective organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, highlighting its utility in multicomponent reactions . The arylation of cyclopropylamine and N-arylcyclopropylamines was also achieved using palladium-catalyzed conditions, which tolerated a range of functional groups and heterocycles .
Scientific Research Applications
Chemical Analysis and Detection
- Allylcyclohexylamine and its derivatives have been studied for their chemical properties and detection in biological matrices. For instance, methods for the qualitative and quantitative analysis of arylcyclohexylamines in blood, urine, and vitreous humor were developed using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Material Science Applications
- In material science, allylcyclohexylamine functionalized siloxane and its blend with styrene-butyl acrylate copolymer have been synthesized and used for pervaporation membranes, showing potential in separation processes (Kanjilal et al., 2015).
Pharmaceutical Research
- Research into the metabolism of various pharmaceutical compounds includes studies on allylcyclohexylamine. For example, the biotransformation of the platinum drug JM216 in cancer patients, where allylcyclohexylamine is a component, was examined to understand its metabolic profile (Raynaud et al., 1996).
Chemical Synthesis
- Allylcyclohexylamine has been used in chemical synthesis, such as in the creation of new psychoactive substances for research purposes. This includes the synthesis and characterization of various N-alkyl-arylcyclohexylamines (Wallach et al., 2016).
Analytical Techniques
- Techniques involving allylcyclohexylamine, such as liquid chromatography with diode array detection and mass spectrometry, have been developed for chemical analysis. This includes the study of hydrolysis of certain compounds, where allylcyclohexylamine plays a role in the analysis process (Bezemer & Rutan, 2001).
Environmental Studies
- Research on allylcyclohexylamine and its sulfate form has been conducted in environmental contexts, such as investigating its effects in animal models, which is vital for understanding its ecological impact (Lorke & Machemer, 1974).
Safety And Hazards
Allylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .
properties
IUPAC Name |
N-prop-2-enylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBZKZDUMBTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216476 | |
Record name | N-Allylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylcyclohexylamine | |
CAS RN |
6628-00-8 | |
Record name | N-2-Propen-1-ylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylcyclohexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ALLYLCYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZS5Q23KLF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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